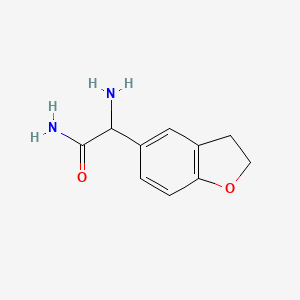
2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2,3-dihydrobenzofuran-5-yl)acetamide is an organic compound that features a benzofuran ring fused with an aminoacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,3-dihydrobenzofuran-5-yl)acetamide typically involves the reaction of 2,3-dihydrobenzofuran with chloroacetamide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amino group is introduced to the benzofuran ring .
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2,3-dihydrobenzofuran-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(2,3-dihydrobenzofuran-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 2-(Boc-amino)-2-(2,3-dihydrobenzofuran-5-yl)acetic acid
- ®-2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetic acid
Comparison: 2-Amino-2-(2,3-dihydrobenzofuran-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C10H12N2O2/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5,9H,3-4,11H2,(H2,12,13) |
InChI-Schlüssel |
GEAAHHFYMFKPMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)C(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



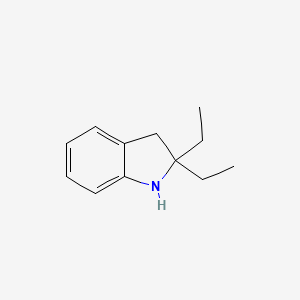

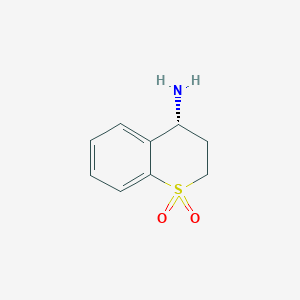
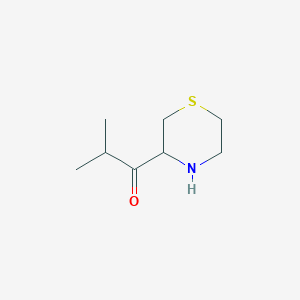
![1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13174641.png)
![3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol](/img/structure/B13174653.png)

methanol](/img/structure/B13174671.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol](/img/structure/B13174686.png)
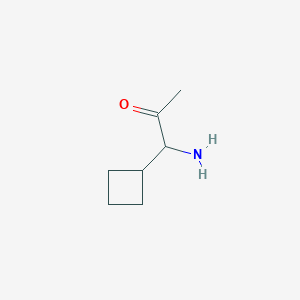
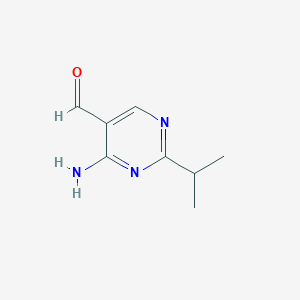
![2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13174703.png)

